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Cat. No.: B12793670 Get Quote

A Comparative Guide to the Metabolism of Deschloroketamine and Ketamine in Human Liver

Microsomes

For researchers, scientists, and drug development professionals, understanding the metabolic

fate of novel psychoactive substances is paramount for predicting their pharmacokinetic

profiles, potential for drug-drug interactions, and overall safety. This guide provides a

comparative analysis of the in vitro metabolism of Deschloroketamine (DCK), a dissociative

anesthetic and analogue of ketamine, with its well-studied parent compound, ketamine. The

data presented is derived from studies utilizing human liver microsomes (HLMs), a standard

model for assessing hepatic drug metabolism.

Metabolic Pathways and Key Enzymes
Both ketamine and Deschloroketamine primarily undergo phase I metabolism in the liver,

catalyzed by cytochrome P450 (CYP) enzymes. The principal metabolic pathway for both

compounds is N-demethylation, resulting in the formation of their respective primary

metabolites, norketamine and nordeschloroketamine. Subsequent hydroxylation of these

metabolites can also occur.

For ketamine, N-demethylation is predominantly mediated by CYP3A4, with contributions from

CYP2B6 and CYP2C9 at therapeutic concentrations. Other enzymes like CYP2C19 and

CYP2D6 may also play a role.
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Deschloroketamine follows a similar path of N-dealkylation and hydroxylation. However, the

absence of the chlorine atom on the phenyl ring significantly influences its interaction with

metabolic enzymes, leading to different kinetic profiles.

Quantitative Comparison of Metabolic Kinetics
The efficiency of N-demethylation by CYP2B6, a key enzyme in the metabolism of both

compounds, has been quantitatively compared. The Michaelis-Menten constant (Km),

representing the substrate concentration at half-maximal velocity, and the maximum reaction

velocity (Vmax) provide insights into the enzymatic affinity and turnover rate.

Compound CYP Enzyme Km (µM)
Vmax
(pmol/min/pmol
CYP)

Deschloroketamine CYP2B6 184 83–103

Ketamine CYP2B6 <184 (Higher Affinity) 83–103

Data sourced from a comparative study on halogenated ketamine analogues[1].

The higher Km value for Deschloroketamine indicates a lower binding affinity to CYP2B6

compared to ketamine.[1] This suggests that at lower concentrations, ketamine is metabolized

more readily by this enzyme. The Vmax values for both compounds are comparable, indicating

that once bound to the enzyme, the maximum rate of metabolism is similar.[1] This finding is

consistent with other research where low elimination of Deschloroketamine was observed in

in vitro setups, preventing a successful in vitro-in vivo extrapolation (IVIVE).[2][3]

Experimental Protocols
The following provides a representative methodology for studying the in vitro metabolism of

Deschloroketamine and ketamine in human liver microsomes.

1. Incubation with Human Liver Microsomes (HLMs)

A typical incubation mixture would contain:
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Pooled human liver microsomes (pHLMs) at a protein concentration of 1 mg/mL.

The substrate (Deschloroketamine or ketamine) at various concentrations to determine

kinetic parameters (e.g., ranging from 1 µM to 1000 µM).

A nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system, consisting

of:

NADP+ (1.2 mM)

Isocitrate (5 mM)

Isocitrate dehydrogenase (0.5 U/mL)

Magnesium chloride (MgCl2) (5 mM)

Superoxide dismutase (200 U/mL) to prevent non-enzymatic degradation.

Phosphate buffer (90 mM, pH 7.4) to maintain physiological pH.

The reaction is initiated by the addition of the NADPH-regenerating system after a pre-

incubation period of the other components at 37°C. The incubation is carried out for a specified

time (e.g., 60 minutes) at 37°C and is terminated by adding an ice-cold organic solvent, such

as acetonitrile, often containing an internal standard (e.g., diazepam-d5) for analytical

quantification.[4]

2. Sample Analysis

The samples are then typically centrifuged to precipitate proteins. The supernatant is collected,

evaporated to dryness, and reconstituted in a suitable solvent for analysis. The identification

and quantification of metabolites are performed using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[4]

Visualizing the Metabolic Pathways and Workflow
The following diagrams illustrate the metabolic pathways and the experimental workflow.
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Caption: Primary metabolic pathways of Ketamine and Deschloroketamine.
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Caption: Experimental workflow for in vitro metabolism studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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